2',2,2-Trimethylbutyrophenone

Description

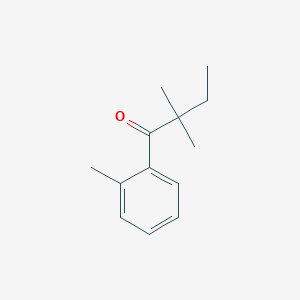

2',2,2-Trimethylbutyrophenone (IUPAC name: 3,3-dimethyl-1-(2-methylphenyl)butan-1-one) is a substituted butyrophenone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol . It features a ketone group attached to a butane chain substituted with three methyl groups at the 2',2,2 positions, along with a methyl-substituted benzene ring. This compound is primarily used in industrial applications, including flavoring agents in the food industry and fragrance components in cosmetics due to its fruity odor .

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLJAOUWBODIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642416 | |

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66390-57-6 | |

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for 2’,2,2-Trimethylbutyrophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 2’,2,2-Trimethylbutyrophenone can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Imines or hydrazones.

Scientific Research Applications

2’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those used in the treatment of psychiatric disorders.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,2,2-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butyrophenones

a. 2',3,3,6'-Tetramethylbutyrophenone

- Molecular Formula : C₁₄H₂₀O

- Molecular Weight : 204.31 g/mol

- Key Differences: Additional methyl groups at the 6' position on the benzene ring and 3,3 positions on the butanone chain increase hydrophobicity and steric hindrance compared to 2',2,2-Trimethylbutyrophenone.

b. 2,2′,5,6′-Tetrahydroxybenzophenone

- Molecular Formula : C₁₃H₁₀O₅

- Molecular Weight : 246.21 g/mol

- Key Differences: Hydroxyl groups enhance polarity and antioxidant activity, contrasting with the non-polar methyl groups in this compound. This compound is studied for cytotoxic and antioxidant properties, unlike the flavor-focused applications of TMB .

Fluorinated Acetophenone Derivatives

a. 2'-(Trifluoromethyl)acetophenone

- Molecular Formula : C₉H₇F₃O

- Molecular Weight : 188.15 g/mol

- Key Differences : The electron-withdrawing trifluoromethyl group increases stability and reactivity in nucleophilic substitutions. This compound is used in pharmaceuticals and agrochemicals, diverging from TMB’s role in consumer products .

b. 2,2,2,3'-Tetrafluoroacetophenone

Bipyridine and Metal Complexes

- Compound : 2,2'-Bipyridine (C₁₀H₈N₂)

- Molecular Weight : 156.18 g/mol

- Key Differences : As a nitrogen-containing heterocycle, bipyridine forms luminescent metal complexes (e.g., with platinum), unlike TMB. It is used in catalysis and optical materials, highlighting functional diversity compared to TMB’s passive roles .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O | 176.25 | 2',2,2-trimethyl | ~250 (estimated) |

| 2',3,3,6'-Tetramethylbutyrophenone | C₁₄H₂₀O | 204.31 | 2',3,3,6'-tetramethyl | >260 (estimated) |

| 2'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | 2'-trifluoromethyl | ~180–190 |

| 2,2′-Bipyridine | C₁₀H₈N₂ | 156.18 | Nitrogen heterocycle | 273–275 |

Research Findings and Trends

- TMB vs.

- Methylation Effects: Increasing methyl groups (e.g., tetramethylbutyrophenone) reduces volatility but improves thermal stability, suggesting utility in polymer additives .

- Market Trends : Demand for TMB remains niche in flavor/fragrance sectors, while fluorinated analogs and bipyridine complexes dominate pharmaceutical and materials research .

Biological Activity

2',2,2-Trimethylbutyrophenone is a chemical compound belonging to the class of photoinitiators, which are substances that can initiate polymerization reactions upon exposure to light. This compound is particularly significant in the fields of photochemistry and materials science due to its ability to generate free radicals when exposed to ultraviolet (UV) light, making it valuable in various industrial applications such as coatings, adhesives, and inks.

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- CAS Number : 75980-60-8

The biological activity of this compound primarily revolves around its photoinitiating properties. Upon UV irradiation, the compound undergoes homolytic cleavage to produce reactive radicals. These radicals can initiate the polymerization of monomers in various formulations, leading to solid polymer networks. The mechanism can be summarized as follows:

- UV Absorption : The compound absorbs UV light.

- Radical Formation : Excitation leads to the cleavage of chemical bonds, generating free radicals.

- Polymerization Initiation : Free radicals react with monomers, initiating the polymerization process.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria and fungi. This property is beneficial in applications where microbial contamination is a concern.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Phototoxicity Studies

In vitro studies have evaluated the phototoxic effects of this compound on human cell lines. The results indicate that while it can induce cell death upon UV exposure, the cytotoxicity varies based on concentration and exposure time.

Case Study 1: Photoinitiators in Dental Materials

A study investigated the use of photoinitiators like this compound in dental composites. Results showed improved mechanical properties and reduced curing times compared to traditional systems.

- Findings :

- Enhanced hardness and wear resistance.

- Faster curing under UV light.

- Lower cytotoxicity compared to other photoinitiators.

Case Study 2: Coatings and Adhesives

Another research focused on developing UV-curable coatings using this compound. The study demonstrated that formulations with varying concentrations of this compound achieved optimal balance between flexibility and hardness.

- Findings :

- Optimal concentration for mechanical strength was found to be around 5% by weight.

- Coatings showed significant resistance to abrasion and chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.